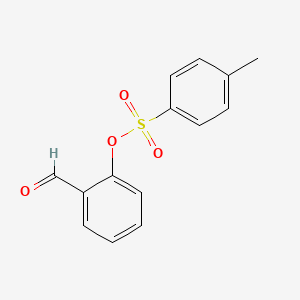

2-Formylphenyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGJYLXLDJKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250374 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19820-56-5 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19820-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Formylphenyl 4-methylbenzenesulfonate from Salicylaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate. The synthesis is achieved through the tosylation of the phenolic hydroxyl group of salicylaldehyde using p-toluenesulfonyl chloride (TsCl). This transformation is a cornerstone of organic synthesis, converting a poor leaving group (a hydroxyl) into an excellent one (a tosylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] This document details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, outlines critical safety considerations, and provides a framework for the purification and analytical characterization of the final product. The intended audience for this guide includes researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis.

Scientific Principles and Mechanistic Insights

The conversion of an alcohol or phenol into a tosylate is a fundamental strategy to enhance its reactivity.[3] The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would result in the formation of a hydroxide ion (HO⁻), which is a strong base.[1] The tosylation process circumvents this issue by transforming the hydroxyl group into a p-toluenesulfonate ester (-OTs). The resulting tosylate anion is an excellent leaving group due to the stability afforded by resonance delocalization of its negative charge across three oxygen atoms, making it a very weak base.[3]

The Tosylation Mechanism

The reaction proceeds via a nucleophilic attack of the phenolic oxygen atom of salicylaldehyde on the highly electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][4] This attack leads to the displacement of the chloride ion and the formation of a protonated intermediate.

The Critical Role of the Base

A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is an essential component of the reaction mixture. Its primary functions are:

-

Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing potential acid-catalyzed side reactions with the aldehyde functionality and driving the reaction equilibrium towards the product.[1][4]

-

Deprotonation: The base facilitates the deprotonation of the intermediate oxonium ion, yielding the neutral tosylate ester product and forming an ammonium salt.[4]

The entire reaction must be conducted under anhydrous (dry) conditions, as p-toluenesulfonyl chloride readily reacts with water, which would consume the reagent and reduce the overall yield.[5][6]

Caption: Reaction mechanism for the tosylation of salicylaldehyde.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process monitoring to ensure reaction completion.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Salicylaldehyde | ≥99% | Sigma-Aldrich | |

| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich | Store in a desiccator; moisture sensitive. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store under inert gas. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | - | For work-up. |

| Brine | Saturated NaCl(aq) | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR | For drying organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve salicylaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of salicylaldehyde).[5]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the stirred solution via syringe.[4]

-

TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes using the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the salicylaldehyde spot indicates completion.[4]

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[4]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][5]

Purification

The crude product, typically a yellow oil or off-white solid, should be purified by column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Workflow and Data Management

A systematic workflow is crucial for reproducibility and success.

Caption: A comprehensive workflow for the synthesis and purification.

Quantitative Data Summary

| Component | Molar Mass ( g/mol ) | Molar Eq. | Molarity/Density | Amount (Mass/Vol) |

| Salicylaldehyde | 122.12 | 1.0 | 1.146 g/mL | User Defined |

| p-Toluenesulfonyl Cl | 190.65 | 1.2 | - | Calculated |

| Pyridine | 79.10 | 1.5 | 0.982 g/mL | Calculated |

| Dichloromethane | 84.93 | - | 1.33 g/mL | Sufficient Vol |

Product Characterization

To confirm the identity and purity of the synthesized this compound (C₁₄H₁₂O₄S, M.W. 276.31 g/mol ), the following analytical methods are essential:[7]

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons from both rings (7-8.5 ppm), and the methyl group protons of the tosyl group (~2.4 ppm).

-

¹³C NMR: Confirm the presence of the carbonyl carbon (~190 ppm) and the distinct aromatic carbons.

-

Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the S=O stretches of the sulfonate group (~1350 and 1175 cm⁻¹) and the C=O stretch of the aldehyde (~1700 cm⁻¹).[4]

-

Mass Spectrometry (MS): Determine the molecular weight of the product and confirm the expected molecular ion peak.[4]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. It reacts violently with water.[6][8] Causes severe skin burns and eye damage.[8][9] Handle only with appropriate gloves, eye protection (safety goggles and face shield), and a lab coat.[9][10] Store in a cool, dry place away from moisture.[6][9]

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may damage fertility. Use in a well-ventilated area and avoid all contact.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhaling fumes and skin contact.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.[9][10][11] Ensure emergency eyewash stations and safety showers are accessible.

Conclusion

The tosylation of salicylaldehyde is a reliable and efficient method for producing this compound, a valuable synthetic intermediate. By understanding the underlying chemical principles, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can consistently achieve high yields of the desired product. The key to success lies in maintaining anhydrous conditions and carefully monitoring the reaction to completion before proceeding with a thorough work-up and purification.

References

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

This compound - SpectraBase . SpectraBase. Available at: [Link]

-

SAFETY DATA SHEET - PubChem . PubChem. Available at: [Link]

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Tosylates And Mesylates - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

(PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. - ResearchGate . ResearchGate. Available at: [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

Preparation of mesylates and tosylates (video) - Khan Academy . Khan Academy. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. westliberty.edu [westliberty.edu]

- 10. echemi.com [echemi.com]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

physicochemical properties of 2-Formylphenyl 4-methylbenzenesulfonate

An In-depth Technical Guide to 2-Formylphenyl 4-methylbenzenesulfonate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound (CAS No. 19820-56-5). As a bifunctional organic compound, it incorporates a reactive aldehyde (formyl) group and a tosylate (4-methylbenzenesulfonate) ester, making it a valuable and versatile intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic application of this reagent. We will explore its spectroscopic signature, detailed synthetic protocols, and the unique reactivity conferred by its constituent functional groups.

Core Physicochemical and Structural Properties

This compound is a crystalline solid under standard conditions. The molecule's architecture, featuring an ortho-substituted aromatic ring, is pivotal to its chemical behavior. The tosylate group serves as a potential leaving group, while the formyl group offers a site for a multitude of nucleophilic addition and condensation reactions.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 19820-56-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₄S | [2][3] |

| Molecular Weight | 276.31 g/mol | [2] |

| Exact Mass | 276.04563 g/mol | [2] |

| Physical Form | Powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Structural Identifiers

| Identifier | Value | Source(s) |

| InChI | 1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | [2][3] |

| InChI Key | IPWGJYLXLDJKOC-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | [3] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-toluenesulfonyl chloride (tosyl chloride).[4] This reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic sulfur atom of the tosyl chloride.

Experimental Protocol: Synthesis

This protocol is a standard procedure for tosylation of a phenol.

Materials:

-

Salicylaldehyde

-

4-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Pyridine or Triethylamine (as base and/or solvent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylaldehyde (1.0 equivalent) in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.2 equivalents) dropwise while stirring.

-

Tosylation: Add 4-toluenesulfonyl chloride (1.1 equivalents), either as a solid portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the salicylaldehyde starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove the base, followed by saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

The crude product can be purified by recrystallization, typically from a solvent system like ethanol or ethyl acetate/hexane, to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that are characteristic of the molecule's structure. In a typical spectrum (e.g., in DMSO-d6), one would expect to see a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm), a singlet for the methyl group (CH₃) of the tosyl moiety (around 2.4 ppm), and a complex series of multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the eight aromatic protons on the two phenyl rings.[2]

Infrared (IR) Spectroscopy

-

The IR spectrum is dominated by strong absorption bands corresponding to the key functional groups. Characteristic peaks include:

Mass Spectrometry (MS)

-

In mass spectrometry, the compound will show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are useful for identification in complex mixtures.[3]

Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct and complementary reactivity of its two primary functional groups.

Reactions of the Formyl Group

The aldehyde functionality is a versatile electrophilic site, enabling a wide array of chemical transformations:

-

Nucleophilic Addition: Reacts with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

-

Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.

-

Condensation Reactions: Serves as an electrophile in Wittig reactions to form alkenes, and in aldol or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reactions Involving the Tosylate Group

The tosylate is an excellent leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions, although the stability of the aryl ester bond is significant. Its reactivity is enhanced by the electron-withdrawing nature of the ortho-formyl group. While less common than with alkyl tosylates, this moiety can participate in transition-metal-catalyzed cross-coupling reactions. For the related 4-formyl isomer, the presence of the formyl group has been shown to significantly increase yields in Suzuki-Miyaura cross-coupling reactions compared to the simple tosylate, a principle that applies here as well.[6]

Diagram of Functional Group Reactivity

Caption: Key reaction pathways for the functional groups of the title compound.

Applications in Drug Development and Chemical Synthesis

The bifunctional nature of this compound makes it a strategic starting material for synthesizing complex molecular scaffolds.

-

Heterocyclic Synthesis: The ortho-positioning of the formyl and tosylate groups makes it an ideal precursor for the synthesis of benzannulated (benzo-fused) heterocycles, which are common motifs in pharmaceuticals.

-

Medicinal Chemistry: Sulfonate and sulfonamide groups are well-established pharmacophores found in a wide range of therapeutic agents, including antibacterial, antitumor, and anti-inflammatory drugs.[7][8] This compound serves as a building block for introducing the sulfonated phenyl moiety into potential drug candidates.

-

Intermediate for Complex Molecules: It is used as a key intermediate in multi-step syntheses, allowing for the sequential modification of its two functional groups to build molecular complexity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Safety Precautions: Based on data for related compounds, it may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere and refrigerated at 2-8°C to ensure long-term stability.

Conclusion

This compound is a highly valuable and versatile reagent in organic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the dual reactivity of its formyl and tosylate groups provide chemists with a powerful tool for the construction of complex organic molecules. Its applications as a synthetic intermediate, particularly in the fields of heterocyclic chemistry and medicinal drug discovery, underscore its importance to the scientific community.

References

-

This compound - SpectraBase.

-

This compound synthesis - ChemicalBook.

-

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH.

-

Buy 4-Formylphenyl 4-methylbenzenesulfonate | 80459-48-9 - Smolecule.

-

This compound | 19820-56-5 - ChemicalBook.

-

This compound - Chemical Suppliers.

-

N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC - NIH.

-

4-Formylphenyl Benzenesulfonate: A Superior Alternative to Tosylates in Modern Organic Synthesis - Benchchem.

-

This compound (C14H12O4S) - PubChemLite.

-

(4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Optional[MS (GC)] - Spectrum.

-

This compound | 19820-56-5 - Sigma-Aldrich.

-

Explore the Versatile Applications of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate in Chemical Synthesis.

-

Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate - Benchchem.

-

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide.

-

7740-04-7|2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate|BLD Pharm.

-

physical and chemical properties of 4-Formylphenyl benzenesulfonate - Benchchem.

-

This compound | 19820-56-5.

-

This compound | 19820-56-5 - Sigma-Aldrich.

Sources

- 1. This compound | 19820-56-5 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. PubChemLite - this compound (C14H12O4S) [pubchemlite.lcsb.uni.lu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Formylphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures and the discovery of novel therapeutic agents. Among these, bifunctional reagents that offer a handle for sequential and controlled chemical transformations are of particular interest. 2-Formylphenyl 4-methylbenzenesulfonate, a seemingly unassuming molecule, has emerged as a powerful tool in the synthetic chemist's arsenal. Its unique combination of a reactive aldehyde and a versatile tosylate leaving group within a compact phenyl scaffold allows for a diverse range of applications, from intricate cross-coupling reactions to the synthesis of biologically active heterocycles. This guide aims to provide a comprehensive technical overview of this reagent, delving into its synthesis, physicochemical properties, and key applications, with a focus on providing actionable insights for researchers at the forefront of chemical innovation.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 19820-56-5[1]

-

Molecular Formula: C₁₄H₁₂O₄S[1]

-

Molecular Weight: 276.31 g/mol [1]

Chemical Structure

The molecular architecture of this compound consists of a benzaldehyde moiety where the hydroxyl group at the ortho position is esterified with p-toluenesulfonic acid.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The most prevalent and straightforward synthesis of this compound involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with p-toluenesulfonyl chloride (tosyl chloride).[1] This reaction is a classic example of a Schotten-Baumann reaction, specifically an O-tosylation.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the phenolic hydroxyl group of salicylaldehyde on the electrophilic sulfur atom of tosyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

Salicylaldehyde

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Slowly add pyridine (1.2 eq) to the cooled solution.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Physicochemical Properties and Data

| Property | Value | Source |

| CAS Number | 19820-56-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₄S | [1] |

| Molecular Weight | 276.31 g/mol | [1] |

| Physical Form | Powder or crystals | |

| Storage Temperature | 2-8 °C, under inert atmosphere | |

| Purity | Typically ≥95% |

Applications in Organic Synthesis and Drug Discovery

The dual functionality of this compound makes it a valuable intermediate in a variety of synthetic transformations.

Precursor for Heterocyclic Synthesis

The aldehyde group serves as a key functional handle for the construction of various heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical agents. For instance, it can undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other intermediates that can be further cyclized.

Enhanced Reactivity in Cross-Coupling Reactions

The tosylate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Notably, aryl tosylates are often more economical and stable alternatives to aryl triflates and halides. The presence of the electron-withdrawing formyl group at the ortho position can further activate the tosylate group towards oxidative addition to the palladium catalyst, potentially leading to higher yields and faster reaction times compared to less activated aryl tosylates.

Role in the Synthesis of Biologically Active Molecules

The sulfonamide moiety is a well-known pharmacophore present in a wide array of drugs, including antibacterial, and anticancer agents.[2] While this compound itself is a sulfonate ester, it can serve as a precursor to compounds containing the related sulfonamide functionality. The formyl group provides a site for diversification, allowing for the synthesis of libraries of compounds for biological screening.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the orthogonal reactivity of its formyl and tosylate functionalities, provides a powerful platform for the construction of complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such bifunctional reagents will undoubtedly play a crucial role in advancing these fields.

References

-

N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

spectral data for 2-Formylphenyl 4-methylbenzenesulfonate (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Formylphenyl 4-methylbenzenesulfonate

Introduction

This compound, also known as tosylated salicylaldehyde, is a versatile bifunctional organic compound. It incorporates an aldehyde group, a reactive site for nucleophilic addition and condensation reactions, and a tosylate group, an excellent leaving group in nucleophilic substitution reactions. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials with specific optical or electronic properties.[1] The synthesis of this compound is typically achieved through the reaction of salicylaldehyde with tosyl chloride.[2]

A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure

The molecular structure of this compound is presented below, with atoms numbered for reference in the NMR spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol

A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which allows for stable, long-term experiments if needed. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons. The experimental ¹H NMR data for this compound in DMSO-d₆ is summarized below.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.13 | Singlet | 1H | H7 (Aldehyde) |

| 7.95 | Doublet of doublets | 1H | H6 |

| 7.85 | Triplet of doublets | 1H | H4 |

| 7.75 | Doublet | 2H | H9, H13 |

| 7.55 | Doublet | 1H | H3 |

| 7.45 | Triplet | 1H | H5 |

| 7.35 | Doublet | 2H | H10, H12 |

| 2.40 | Singlet | 3H | H14 (Methyl) |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H7): The sharp singlet at 10.13 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. A similar chemical shift of around 9.9 ppm has been reported for other aromatic aldehydes.[4]

-

Aromatic Protons (Formylphenyl Ring): The protons on the formyl-substituted benzene ring (H3, H4, H5, H6) appear in the range of 7.45-7.95 ppm. The electron-withdrawing nature of both the formyl and tosylate groups causes these protons to be deshielded. The observed multiplicities (doublet of doublets, triplet of doublets, triplet) are due to ortho and meta coupling with neighboring protons.

-

Aromatic Protons (Tolyl Ring): The protons on the methyl-substituted benzene ring of the tosylate group (H9, H10, H12, H13) appear as two doublets at 7.75 and 7.35 ppm. This classic AA'BB' system is typical for a para-substituted benzene ring.

-

Methyl Protons (H14): The singlet at 2.40 ppm, integrating to three protons, is assigned to the methyl group of the tosylate moiety.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 189.0 | C7 (Aldehyde Carbonyl) |

| 150.0 | C1 |

| 146.0 | C11 |

| 136.0 | C4 |

| 133.0 | C8 |

| 131.0 | C6 |

| 130.0 | C10, C12 |

| 129.0 | C9, C13 |

| 128.0 | C2 |

| 125.0 | C5 |

| 123.0 | C3 |

| 21.0 | C14 (Methyl) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 189.0 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons: The aromatic carbons are expected to appear in the range of 123.0-150.0 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the formyl and tosylate groups and the electron-donating effect of the methyl group. The carbons directly attached to the oxygen (C1) and the sulfonyl group (C8), as well as the carbon para to the methyl group (C11), are expected to be the most downfield among the aromatic signals.

-

Methyl Carbon (C14): The methyl carbon of the tosylate group is expected to have the most upfield chemical shift, around 21.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol

The IR spectrum of this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2850, 2750 | Weak | C-H stretch | Aldehyde |

| 1700 | Strong | C=O stretch | Aldehyde |

| 1600, 1475 | Medium-Strong | C=C stretch | Aromatic |

| 1370 | Strong | Asymmetric S=O stretch | Sulfonate Ester |

| 1180 | Strong | Symmetric S=O stretch | Sulfonate Ester |

| 1100-1000 | Strong | C-O-S stretch | Sulfonate Ester |

| 820 | Strong | C-H out-of-plane bend | para-disubstituted ring |

| 760 | Strong | C-H out-of-plane bend | ortho-disubstituted ring |

Interpretation of the Predicted IR Spectrum

-

Aldehyde Group: The presence of the aldehyde group would be confirmed by a strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration. Additionally, two weak bands around 2850 and 2750 cm⁻¹ corresponding to the C-H stretch of the aldehyde are expected.[5]

-

Sulfonate Ester Group: The sulfonate ester group is characterized by two strong absorption bands for the asymmetric and symmetric S=O stretching vibrations, expected around 1370 cm⁻¹ and 1180 cm⁻¹, respectively. A strong band for the C-O-S stretch is also anticipated in the 1100-1000 cm⁻¹ region. IR data for a similar compound, methyl p-toluenesulfonate, shows these characteristic peaks.[6]

-

Aromatic Rings: The aromatic rings would give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C stretching vibrations at around 1600 and 1475 cm⁻¹. The substitution patterns of the rings would be indicated by the C-H out-of-plane bending vibrations, with a strong band around 820 cm⁻¹ for the para-disubstituted tolyl ring and another strong band around 760 cm⁻¹ for the ortho-disubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol

The mass spectrum of this compound can be obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source.

Predicted Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄S | PubChem[7] |

| Exact Mass | 276.0456 g/mol | PubChem[7] |

| Monoisotopic Mass | 276.04562 Da | PubChem[7] |

| [M+H]⁺ | 277.05290 m/z | PubChem[7] |

| [M+Na]⁺ | 299.03484 m/z | PubChem[7] |

Proposed Fragmentation Pathway

Upon ionization, the molecular ion of this compound can undergo several fragmentation pathways. A plausible pathway involves the cleavage of the ester bond and the sulfonyl group.

Caption: Proposed mass spectral fragmentation of this compound.

Interpretation of the Mass Spectrum and Fragmentation

-

Molecular Ion: The molecular ion peak ([M]⁺˙) would be observed at an m/z of 276.

-

Major Fragments:

-

Cleavage of the C-O bond of the ester linkage could result in the formation of the 2-formylphenoxyl radical and the tosyl cation, or vice versa. A prominent fragment would likely be the tropylium ion ([C₇H₇]⁺) at m/z 91, formed by the loss of SO₂ from the tosyl fragment.

-

Another significant fragmentation pathway could involve the loss of the entire tosylate group to give the 2-formylphenyl cation ([C₇H₅O]⁺) at m/z 121.

-

Conclusion

References

-

SpectraBase. This compound. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Available from: [Link]

-

National Center for Biotechnology Information. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

Chemical Suppliers. This compound. Available from: [Link]

-

SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Indian Academy of Sciences. Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Available from: [Link]

-

Semantic Scholar. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Available from: [Link]

-

ResearchGate. Assignment of 1 H-NMR spectrum for salicylaldehyde. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000677 Salicylaldehyde. Available from: [Link]

-

NIST WebBook. Salicylaldehyde, TMS derivative. Available from: [Link]

-

National Center for Biotechnology Information. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Available from: [Link]

-

Semantic Scholar. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available from: [Link]

-

PubMed. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Available from: [Link]

-

PubChem. CID 21711137. Available from: [Link]

-

ResearchGate. 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Available from: [Link]

-

SpectraBase. Methyl p-toluenesulfonate - Optional[ATR-IR] - Spectrum. Available from: [Link]

Sources

- 1. Buy 4-Formylphenyl 4-methylbenzenesulfonate | 80459-48-9 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. spectrabase.com [spectrabase.com]

- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 2-Formylphenyl 4-methylbenzenesulfonate in Organic Solvents

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 2-Formylphenyl 4-methylbenzenesulfonate. Given the limited publicly available solubility data for this compound, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to perform this critical analysis in their own laboratories.

Introduction: The Critical Role of Solubility in Research and Development

The solubility of a compound is a fundamental physicochemical property that significantly influences its application and performance in various scientific fields, particularly in drug discovery and organic synthesis. For a compound like this compound, which serves as a versatile intermediate in the synthesis of more complex molecules, understanding its solubility is paramount.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately impacting yield, purity, and bioavailability. This guide will provide a framework for predicting and experimentally determining the solubility of this compound in a range of common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the compound's inherent properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄S | [2][3] |

| Molecular Weight | 276.31 g/mol | [3] |

| Melting Point | 63-64 °C | [3] |

| Appearance | Powder or crystals | |

| InChI Key | IPWGJYLXLDJKOC-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | [4] |

The presence of both a polar formyl group and a sulfonate ester, along with two aromatic rings, suggests that this compound will exhibit a nuanced solubility profile. The principle of "like dissolves like" is a useful starting point for predictions.[5][6] We can anticipate some degree of solubility in polar aprotic solvents that can engage in dipole-dipole interactions, as well as in some less polar aromatic solvents due to the presence of the benzene rings.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions to consider are:

-

Dipole-Dipole Interactions: The formyl (aldehyde) group and the sulfonate ester group introduce significant polarity to the molecule. Solvents with high dipole moments are therefore likely to be effective.

-

π-π Stacking: The two aromatic rings can interact with aromatic solvents through π-π stacking.

-

Van der Waals Forces: These forces will be present in all solvent interactions.

Based on these considerations, we can hypothesize the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

-

Moderate Solubility: Possible in chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF). Aromatic solvents such as toluene may also show moderate solubility.

-

Low Solubility: Expected in non-polar aliphatic hydrocarbons like hexane and heptane, and in polar protic solvents like water and ethanol, where the lack of hydrogen bond donor sites on the solute will hinder dissolution.

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

This compound (purity >95%)

-

A range of organic solvents (e.g., DMSO, DMF, acetonitrile, THF, dichloromethane, chloroform, toluene, ethyl acetate, methanol, ethanol, hexane, heptane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

stability and storage conditions for 2-Formylphenyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Stability and Storage of 2-Formylphenyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for this compound. As a key intermediate in various synthetic pathways, understanding its chemical behavior is paramount for ensuring experimental reproducibility, maximizing shelf-life, and maintaining a safe laboratory environment. This document synthesizes information on the inherent reactivity of its constituent functional groups—an aromatic aldehyde and a sulfonate ester—to provide field-proven insights and best practices for its handling and storage.

Introduction: A Molecule of Dual Reactivity

This compound, with CAS Number 19820-56-5, is a bifunctional organic compound featuring a reactive aldehyde group and a tosylate leaving group. This unique combination makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. However, these same functional groups are susceptible to degradation, necessitating a thorough understanding of the compound's stability profile.

The aldehyde functionality is prone to oxidation, while the sulfonate ester is susceptible to nucleophilic attack, primarily through hydrolysis. The interplay of these potential degradation pathways dictates the optimal conditions for storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper management.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₄S | [1] |

| Appearance | Powder or crystals | |

| Storage Temperature | 2-8°C | |

| Recommended Atmosphere | Inert (e.g., Argon, Nitrogen) |

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its two functional groups. The following sections detail the potential degradation pathways.

The Aromatic Aldehyde: A Target for Oxidation

Aromatic aldehydes, while generally more stable than their aliphatic counterparts due to resonance stabilization, are susceptible to oxidation, particularly in the presence of oxygen (autoxidation)[2][3]. This process can lead to the formation of the corresponding carboxylic acid, 2-carboxyphenyl 4-methylbenzenesulfonate, an impurity that can significantly impact the outcome of subsequent reactions.

The general mechanism for the autoxidation of aldehydes involves a free-radical chain reaction. The presence of light, heat, or trace metal impurities can catalyze this process.

Caption: Oxidative degradation pathway of the aldehyde moiety.

The Sulfonate Ester: Susceptibility to Hydrolysis

Sulfonate esters are potent electrophiles and can undergo nucleophilic substitution reactions[4]. The most common degradation pathway in a laboratory setting is hydrolysis, where water acts as a nucleophile, cleaving the ester bond to yield 4-methylbenzenesulfonic acid and 2-hydroxybenzaldehyde (salicylaldehyde)[5].

The rate of hydrolysis is influenced by several factors:

-

pH: Hydrolysis can be accelerated under both acidic and basic conditions.

-

Temperature: Higher temperatures increase the rate of hydrolysis.

-

Presence of Water: Meticulous exclusion of moisture is critical to prevent this degradation pathway[6].

Caption: Hydrolytic degradation pathway of the sulfonate ester.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of both oxidation and hydrolysis. Avoid freezing, which can cause moisture condensation upon thawing. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, thereby inhibiting the oxidative degradation of the aldehyde group. |

| Light Exposure | Store in an amber, tightly sealed vial | Protects the compound from light, which can initiate free-radical oxidation. |

| Moisture | Store in a desiccator or dry cabinet | Prevents hydrolysis of the sulfonate ester. |

Experimental Workflow: Safe Handling and Use

The following step-by-step protocol should be followed when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Procedure:

-

Preparation:

-

Before opening the container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Work in a well-ventilated area, preferably within a fume hood.

-

-

Dispensing:

-

If working under an inert atmosphere is critical for the subsequent reaction, dispense the required amount in a glove box.

-

If a glove box is unavailable, briefly flush the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before and after dispensing.

-

Promptly and securely reseal the container after use.

-

-

Disposal:

-

Dispose of unused material and empty containers in accordance with local, state, and federal regulations.

-

Caption: Step-by-step handling protocol for this compound.

Safety and Hazard Information

Based on available safety data, this compound should be handled with care.

| Hazard Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its aldehyde and sulfonate ester functionalities. By implementing stringent storage conditions—specifically, low temperature (2-8°C), an inert atmosphere, and protection from light and moisture—researchers can significantly mitigate the risks of oxidative and hydrolytic degradation. Adherence to the recommended handling protocols will further ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes.

References

Sources

- 1. This compound | Chemical-Suppliers [chemical-suppliers.eu]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enovatia.com [enovatia.com]

A Comprehensive Technical Guide to 2-Formylphenyl 4-Methylbenzenesulfonate: A Versatile Precursor in Modern Organic Synthesis

This guide provides an in-depth exploration of 2-Formylphenyl 4-methylbenzenesulfonate, often referred to as 2-formylphenyl tosylate or salicylaldehyde tosylate. We will delve into its synthesis, unique reactivity, and its pivotal role as a precursor in the construction of complex molecular architectures, particularly heterocyclic systems. This document is intended for researchers, chemists, and professionals in drug development who seek to leverage this bifunctional reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of a Bifunctional Precursor

In the landscape of organic synthesis, reagents that offer multiple, orthogonally reactive sites are invaluable. This compound is a prime example of such a molecule. It elegantly combines an electrophilic aldehyde (formyl group) with a superb leaving group (tosylate) on an aromatic scaffold. This unique arrangement allows for a diverse range of transformations, enabling chemists to forge complex structures through sequential or tandem reaction cascades.

The strategic importance of this precursor lies in its ability to act as a linchpin in the synthesis of various oxygen- and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active natural products. This guide will illuminate the causality behind its reactivity and provide actionable protocols for its effective utilization.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its successful application.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Salicylaldehyde tosylate, 2-(Tosyloxy)benzaldehyde |

| CAS Number | 19820-56-5[1] |

| Molecular Formula | C₁₄H₁₂O₄S[2] |

| Molecular Weight | 276.31 g/mol |

| Appearance | White to off-white solid |

Structural Features and Reactivity Implications:

The molecule's power is derived from its two key functional groups:

-

The Formyl Group (-CHO): An aldehyde that serves as a classic electrophilic handle for nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive aminations.

-

The Tosylate Group (-OTs): An excellent sulfonate ester leaving group. The tosyl group's electron-withdrawing nature and its ability to delocalize the negative charge of the resulting anion make the phenolic oxygen it is attached to a highly effective leaving site for nucleophilic aromatic substitution or as a partner in transition-metal-catalyzed cross-coupling reactions.

The ortho relationship of these two groups is critical, as it facilitates intramolecular cyclization reactions, forming the basis for many of its applications in heterocyclic synthesis.

Synthesis of the Precursor: A Standard Protocol

The most direct and common method for preparing this compound is the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.[3]

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add salicylaldehyde (1.0 equiv.). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.2 equiv.) dropwise to the stirred solution.

-

Tosyl Chloride Addition: In a separate flask, dissolve tosyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylammonium chloride) is typically observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the salicylaldehyde spot has been consumed.

-

Workup:

-

Quench the reaction by adding 1M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any unreacted tosyl chloride and tosyl sulfonic acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield the pure product.

Reactivity and Applications in Synthesis

The true utility of 2-formylphenyl tosylate is demonstrated in its application as a versatile building block. Its dual functionality allows for a range of strategic approaches to complex molecules.

Figure 2: Reaction pathways available for this compound.

A. Synthesis of Chromane Derivatives

One of the most powerful applications of this precursor is in the synthesis of chromanes, a core structure in many natural products and pharmaceuticals. The general strategy involves an initial reaction at the aldehyde, which introduces a nucleophile that subsequently displaces the tosylate group in an intramolecular cyclization.

A prime example is the reaction with enolates or their equivalents.[4][5] For instance, a Knoevenagel condensation of 2-formylphenyl tosylate with an active methylene compound like malononitrile, followed by a Michael addition and subsequent intramolecular cyclization, provides a versatile route to highly substituted chromane derivatives.[5]

Table of Representative Applications:

| Reaction Type | Reactant(s) | Product Class | Significance |

| Tandem Condensation-Cyclization | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Substituted Chromenes | Efficient access to privileged heterocyclic scaffolds.[5] |

| Knoevenagel/Reduction/Cyclization | Acetophenone derivatives | Flavan derivatives | Multi-step sequence to build complex flavonoid-type structures.[5] |

| Reductive Amination/Cyclization | Primary amines, reducing agent | Tetrahydroquinolines | Synthesis of important nitrogen-containing heterocycles. |

B. Use in Cross-Coupling Reactions

While aryl tosylates are known to participate in transition-metal-catalyzed cross-coupling reactions, the related compound 4-formylphenyl benzenesulfonate has demonstrated superior reactivity compared to traditional tosylates in Suzuki-Miyaura couplings.[6] The strongly electron-withdrawing formyl group enhances the electrophilicity of the aromatic ring, facilitating oxidative addition to the palladium catalyst and leading to higher yields.[6] By analogy, 2-formylphenyl tosylate can be expected to be a competent electrophile in similar transformations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 position, with the aldehyde available for subsequent functionalization.

Protocol for a Key Application: Synthesis of a 2-Amino-4H-chromene Derivative

This protocol illustrates the tandem reaction capability of the precursor.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (as a basic catalyst)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv.) to the solution.

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds through an initial Knoevenagel condensation to form a benzylidene intermediate. This is followed by an intramolecular SNAr reaction where the transiently formed enolate attacks the carbon bearing the tosylate, displacing it to form the chromene ring.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, further purification can be achieved by recrystallization.

Conclusion and Future Outlook

This compound is a powerful and versatile precursor in organic synthesis. Its value is rooted in the strategic placement of two distinct and highly useful functional groups. This design enables chemists to construct complex heterocyclic systems with high efficiency, often through elegant tandem reaction sequences that build molecular complexity rapidly.

Future research will likely expand its use in the total synthesis of complex natural products and in the development of novel synthetic methodologies.[7][8][9] Its potential in diversity-oriented synthesis for the creation of compound libraries for drug discovery is also a promising area of exploration. As chemists continue to seek reagents that offer both predictability and versatility, this compound will undoubtedly remain a valuable tool in the synthetic chemist's arsenal.

References

-

Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

HKSS. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. Retrieved from [Link]

-

International Union of Crystallography. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Salicylaldehyde. Retrieved from [Link]

-

Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Semantic Scholar. Retrieved from [Link]

-

Smaali, A., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Retrieved from [Link]

-

ResearchGate. (2025). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

-

Frontiers. (n.d.). Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Retrieved from [Link]

-

Sammakia, T., & Hurley, T. B. (1999). Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate. PubMed. Retrieved from [Link]

-

Burns, A. C., et al. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4+2] Cycloaddition. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

-

PubMed. (2024). Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4 + 2] Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. Retrieved from [Link]

Sources

- 1. This compound | 19820-56-5 [chemicalbook.com]

- 2. This compound | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 8. Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis of the Phenylnaphthacenoid Type II Polyketide Antibiotic Formicamycin H via Regioselective Ruthenium-Catalyzed Hydrogen Auto-Transfer [4 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Formylphenyl 4-methylbenzenesulfonate: A Bifunctional Linchpin for Innovations in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic design and utilization of versatile chemical building blocks are paramount to the efficient construction of novel molecular entities with therapeutic potential. 2-Formylphenyl 4-methylbenzenesulfonate, a bifunctional aromatic compound, emerges as a significant scaffold in medicinal chemistry. This technical guide elucidates the intrinsic chemical reactivity of its constituent formyl and tosylate moieties, providing a comprehensive exploration of its potential applications. We will delve into its role as a precursor for a diverse array of bioactive heterocyclic and acyclic structures, substantiated by established synthetic protocols and mechanistic insights. This document aims to serve as a resource for researchers and drug development professionals, highlighting the untapped potential of this compound in the synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of Bifunctional Reagents

The quest for novel therapeutic agents is an intricate process, often relying on the creative and efficient synthesis of complex organic molecules. Bifunctional reagents, such as this compound, offer a distinct advantage in this endeavor. By possessing two distinct reactive sites—an electrophilic aldehyde and a latent leaving group in the form of a tosylate—this single molecule provides multiple avenues for chemical elaboration. This dual reactivity allows for sequential or, in some cases, one-pot transformations, streamlining synthetic pathways and enabling the rapid generation of molecular diversity. The strategic placement of these functional groups in an ortho configuration on the phenyl ring opens up unique possibilities for intramolecular reactions, leading to the formation of rigid heterocyclic systems that are often privileged structures in medicinal chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19820-56-5[1] |

| Molecular Formula | C₁₄H₁₂O₄S |

| Molecular Weight | 276.31 g/mol |

| Melting Point | 63-64 °C[1] |

| Boiling Point | 449.1±45.0 °C (Predicted)[1] |

| Density | 1.309±0.06 g/cm³ (Predicted)[1] |

Standard Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction proceeds via nucleophilic attack of the phenoxide ion on the sulfonyl chloride.

Experimental Protocol: Synthesis of this compound

-

Reagents and Solvents:

-

Salicylaldehyde

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

-

Triethylamine (Et₃N) or Pyridine (base)

-

Dichloromethane (DCM) (solvent)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve salicylaldehyde (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes. d. In a separate flask, dissolve tosyl chloride (1.05 equivalents) in a minimal amount of DCM. e. Add the tosyl chloride solution dropwise to the salicylaldehyde solution at 0 °C over 30 minutes. f. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction by adding 1M HCl. h. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. i. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. j. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure this compound.

The Aldehyde Moiety: A Gateway to Bioactive Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for a multitude of chemical transformations, paving the way for the synthesis of diverse and medicinally relevant compounds. Salicylaldehyde and its derivatives are known precursors to compounds with a broad range of biological activities, including antifungal, antibacterial, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties.[2]

Synthesis of Schiff Bases and Hydrazones

The condensation of the formyl group with primary amines or hydrazines readily forms Schiff bases and hydrazones, respectively. These classes of compounds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. For instance, salicylaldehyde-derived Schiff bases have been investigated as antiviral agents.[3] Furthermore, hydrazone derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5]

The synthesis of these derivatives from this compound allows for the introduction of a wide variety of substituents, enabling the fine-tuning of their biological activity. The tosylate group can be retained for further functionalization or can be strategically displaced in subsequent synthetic steps.

The Tosylate Group: Enabling Cyclization and Cross-Coupling

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, a property that is pivotal in a variety of synthetic transformations.

Precursor for Heterocycle Synthesis

The ortho-disposition of the formyl and tosylate groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. Through a two-step sequence involving an initial reaction at the aldehyde followed by an intramolecular nucleophilic substitution of the tosylate, a range of bicyclic structures can be accessed.

Workflow for Heterocycle Synthesis

Caption: General workflow for heterocyclic synthesis.

This strategy allows for the construction of core scaffolds that are present in numerous natural products and pharmaceuticals. The ability to introduce diversity at the nucleophilic addition step provides a powerful tool for generating libraries of related compounds for structure-activity relationship (SAR) studies.

Participation in Cross-Coupling Reactions

Aryl tosylates can participate in various palladium-catalyzed cross-coupling reactions, serving as alternatives to the more traditional aryl halides.[6] This opens up the possibility of using this compound in reactions such as the Suzuki-Miyaura coupling to form biaryl structures.[7] The electron-withdrawing nature of the formyl group can enhance the reactivity of the aryl tosylate in such transformations.[7]